6-Bromo-3-chloroquinoxalin-2-amine

Description

Overview of Quinoxaline (B1680401) Heterocycles: Historical Context and Broad Academic Relevance

The quinoxaline scaffold, which consists of a benzene (B151609) ring fused to a pyrazine (B50134) ring, has been a subject of scientific inquiry since the 1940s. researchgate.net These compounds are a class of ortho-fused heteroarenes known as naphthyridines, where the nitrogen atoms are located at positions 1 and 4. nih.gov

The quinoxaline nucleus is a bicyclic heteroaromatic system. The fusion of a benzene and a pyrazine ring results in a structure that is electronically versatile. researchgate.net The presence of the two nitrogen atoms in the pyrazine ring influences the electron density distribution across the entire scaffold, affecting its reactivity and physical properties. fiveable.me This structural arrangement allows quinoxalines to participate in a wide range of chemical reactions, making them useful as building blocks for the synthesis of more complex molecules, including anion receptors and macrocycles. nih.gov Their inherent chemical properties have led to applications as luminescent materials, organic semiconductors, and dyes. nih.govdntb.gov.ua

Nitrogen-containing heterocycles are fundamental building blocks in organic chemistry, with their significance stemming from their widespread presence in natural products, pharmaceuticals, and functional materials. frontiersin.org These cyclic compounds, which contain at least one nitrogen atom within the ring, are crucial in drug design as they can interact effectively with biological targets like enzymes and receptors. fiveable.mewisdomlib.org Their structural diversity allows for the fine-tuning of chemical and physical properties, making them essential for developing new therapeutic agents. wisdomlib.orgnumberanalytics.com In materials science, nitrogen heterocycles serve as components for conducting polymers, dyes, and as ligands in catalysis, where they can enhance the selectivity and activity of catalysts. frontiersin.orgnumberanalytics.com The ability of these compounds to engage in various chemical reactions makes them indispensable intermediates in modern organic synthesis. numberanalytics.com

The Unique Role of Halogenated Quinoxaline Derivatives in Chemical Sciences

The introduction of halogen atoms onto the quinoxaline scaffold is a key strategy for modulating its molecular properties. Halogenation significantly impacts the electronic character and reactivity of the quinoxaline ring system, providing a powerful tool for chemical and pharmaceutical research.

Halogen atoms influence the electronic properties of the quinoxaline ring through a combination of inductive and resonance effects. The high electronegativity of halogens leads to an electron-withdrawing inductive effect, which can alter the reactivity of the ring towards nucleophilic or electrophilic attack. researchgate.net For instance, the presence of a bromine atom can affect the reactivity of chlorine atoms at other positions on the quinoxaline ring, making one more susceptible to substitution than the other. nih.gov This modification of electron density is crucial for directing chemical reactions and for designing molecules with specific electronic characteristics, which is relevant for applications in molecular electronics and materials science. rsc.orgresearchgate.net Studies have shown that halogen substitution can significantly influence crystal packing through interactions like halogen bonding, which in turn affects the solid-state properties of the material. researchgate.netresearchgate.net

Positional isomerism occurs when compounds have the same molecular formula and functional groups but differ in the position of these groups on the main carbon skeleton. docbrown.info In the context of halogenated quinoxalines, the specific placement of halogen and other substituents on the ring system can lead to isomers with distinct physical and chemical properties. docbrown.infosolubilityofthings.com For example, changing the position of a functional group can alter a molecule's reactivity, stability, and intermolecular interactions. solubilityofthings.com This principle is critical in drug discovery and materials science, as different positional isomers can exhibit vastly different biological activities or material properties. nih.govnih.gov The rational design of molecules by considering the placement of functional groups is a key strategy for controlling molecular assembly and achieving desired functions. nih.gov In substituted quinoxalines, the relative positions of halogens and other groups can influence their reactivity in subsequent synthetic steps, determining which products are formed. nih.gov

Specific Focus on 6-Bromo-3-chloroquinoxalin-2-amine: Structural Context and Research Rationale

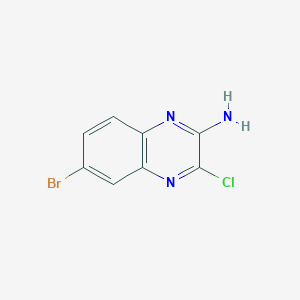

This compound is a specific halogenated aminoquinoxaline derivative. Its structure features a quinoxaline core with a bromine atom at the 6-position of the benzene ring, and both a chlorine atom and an amino group attached to the pyrazine ring, at positions 3 and 2, respectively. This particular arrangement of substituents makes it a valuable intermediate in organic synthesis.

The compound serves as a precursor for creating more complex quinoxaline derivatives. The chlorine and bromine atoms are leaving groups that can be replaced through various substitution and coupling reactions. For instance, the chlorine atom at the 3-position is reported to be more reactive towards nucleophilic substitution than a chlorine atom at the 2-position, a preference influenced by the electronic effect of the bromine atom at the 6-position. nih.gov This differential reactivity allows for selective functionalization of the quinoxaline scaffold. The compound can participate in reactions such as Suzuki-Miyaura coupling, which forms new carbon-carbon bonds.

The rationale for synthesizing and studying this compound and its derivatives is often linked to the search for new biologically active molecules. Quinoxaline derivatives, in general, are known to possess a wide range of pharmacological activities, and research has shown that compounds structurally related to this compound may act as inhibitors of certain enzymes, such as Pim kinases, which are implicated in cancer.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1083181-47-8 |

| Molecular Formula | C₈H₅BrClN₃ |

| Molecular Weight | 258.50 g/mol |

| Appearance | Data not available |

| Solubility | Data not available |

| Melting Point | Data not available |

Data sourced from available chemical literature and databases.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-bromo-2-chloro-3-hydrazinylquinoxaline |

| 6-bromo-3-chloro-2-hydrazinylquinoxaline |

| Dichloroquinoxaline |

| Quinoxaline |

| Pyrazine |

| Benzene |

| 1-butanol |

| 2-butanol |

| 2-methylpentane |

Positioning of Bromine, Chlorine, and Amine Substituents within the Quinoxaline Ring

2-amino group: The amino group at the 2-position can act as a hydrogen bond donor and acceptor, influencing solubility and target binding.

3-chloro group: The chlorine atom at the 3-position, an electron-withdrawing group, can affect the electronic distribution of the pyrazine ring and contribute to binding interactions.

6-bromo group: The bromine atom at the 6-position on the benzene ring can enhance lipophilicity and may influence the molecule's metabolic fate.

The interplay of these substituents—an electron-donating amino group and two different electron-withdrawing halogen atoms at distinct positions—creates a unique electronic and steric profile that warrants investigation.

Rationale for Investigating a Dihalogentated Aminoquinoxaline Derivative

The investigation of a dihalogenated aminoquinoxaline such as this compound is driven by several key factors:

Enhanced Biological Activity: The presence of two different halogens can lead to synergistic effects, potentially resulting in enhanced biological activity compared to monosubstituted analogs.

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of dihalogenated derivatives are crucial for building comprehensive SAR models. nih.gov Understanding how different halogen combinations and positions affect activity can guide the design of more potent and selective compounds.

Modulation of Physicochemical Properties: The bromo and chloro substituents will have distinct effects on the molecule's lipophilicity, polarity, and metabolic stability, offering a way to optimize its drug-like properties.

Overview of Current Research Gaps and Future Directions for this compound Studies

A significant research gap exists for this compound, with limited to no published studies specifically investigating its synthesis, properties, or biological activity. This presents a clear opportunity for future research.

Future research directions should include:

Development of efficient synthetic routes: Establishing a reliable and scalable synthesis is the first step toward enabling further studies.

Comprehensive characterization: Detailed spectroscopic and crystallographic analysis is needed to fully understand the molecule's structure.

Screening for biological activity: Given the broad therapeutic potential of quinoxaline derivatives, this compound should be screened against a variety of biological targets, including cancer cell lines, microbial strains, and viral assays. mdpi.comnih.gov

Computational modeling: In silico studies can help predict the compound's properties and potential biological targets, guiding experimental work.

Data for this compound and Related Compounds

Due to the limited availability of experimental data for this compound, the following table includes available data for the target compound alongside data for structurally related compounds to provide context.

| Property | This compound | 3-chloroquinoxalin-2-amine |

| Molecular Formula | C8H5BrClN3 | C8H6ClN3 |

| Molecular Weight | 257.51 g/mol | 179.61 g/mol |

| CAS Number | Not available in searched sources | Not available in searched sources |

| Canonical SMILES | C1=CC2=C(C=C1Br)N=C(C(=N2)N)Cl | C1=CC=C2C(=C1)N=C(C(=N2)N)Cl |

| InChIKey | Not available in searched sources | Not available in searched sources |

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-chloroquinoxalin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN3/c9-4-1-2-5-6(3-4)12-7(10)8(11)13-5/h1-3H,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHECRYPLGOMEBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(C(=N2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676964 | |

| Record name | 6-Bromo-3-chloroquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083181-47-8 | |

| Record name | 2-Quinoxalinamine, 6-bromo-3-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1083181-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-chloroquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-3-chloroquinoxalin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity Profiles and Mechanistic Investigations of 6 Bromo 3 Chloroquinoxalin 2 Amine

Nucleophilic Aromatic Substitution Reactions on the Halogenated Quinoxaline (B1680401) Ring

The presence of two different halogen atoms on the quinoxaline ring of 6-bromo-3-chloroquinoxalin-2-amine, along with the activating effect of the pyrazine (B50134) ring, makes it a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. The differing reactivity of the chlorine at C-3 and the bromine at C-6 allows for selective functionalization.

Selectivity and Regiochemistry of Substitution at C-3 (Chlorine) and C-6 (Bromine)

In nucleophilic aromatic substitution reactions involving this compound, the chlorine atom at the C-3 position is significantly more reactive than the bromine atom at the C-6 position. This regioselectivity is attributed to the electronic environment of the quinoxaline ring system. The C-3 position is activated by the adjacent nitrogen atoms of the pyrazine ring, which stabilize the Meisenheimer intermediate formed during the SNAr reaction. This activation makes the C-3 carbon more electrophilic and thus more susceptible to nucleophilic attack.

Under typical SNAr conditions, nucleophiles will preferentially displace the chloro group at the C-3 position, leaving the bromo group at the C-6 position intact. This selective reactivity allows for a stepwise functionalization of the quinoxaline core. More forcing reaction conditions are generally required to substitute the bromine at the C-6 position.

Reactivity with Various Nucleophiles (e.g., Amines, Alcohols, Thiols)

A variety of nucleophiles can be employed to displace the chlorine atom at the C-3 position of this compound.

Amines: Primary and secondary amines readily react with this compound to afford the corresponding 3-amino-6-bromoquinoxalin-2-amine derivatives. These reactions are typically carried out in a suitable solvent, often with the addition of a base to neutralize the HCl generated.

Alcohols: Alkoxides, generated from the corresponding alcohols by treatment with a strong base, can displace the C-3 chlorine to form 3-alkoxy-6-bromoquinoxalin-2-amines.

Thiols: Thiolates, the conjugate bases of thiols, are also effective nucleophiles for the substitution of the C-3 chlorine, leading to the formation of 3-(alkylthio)-6-bromoquinoxalin-2-amines.

The table below summarizes the reactivity of this compound with different nucleophiles.

| Nucleophile | Position of Substitution | Product Class |

| Amines (R-NH₂) | C-3 | 3-Amino-6-bromoquinoxalin-2-amines |

| Alcohols (R-OH) | C-3 | 3-Alkoxy-6-bromoquinoxalin-2-amines |

| Thiols (R-SH) | C-3 | 3-(Alkylthio)-6-bromoquinoxalin-2-amines |

Mechanistic Pathways of Halogen Displacement (e.g., SNAr, Halogen-Exchange)

The primary mechanism for the substitution of the halogens in this compound is the nucleophilic aromatic substitution (SNAr) mechanism. This two-step process involves:

Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing the halogen (C-3 or C-6), leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the nitrogen atoms in the pyrazine ring.

Leaving Group Departure: The halogen atom departs as a halide ion, and the aromaticity of the quinoxaline ring is restored.

The higher reactivity of the C-3 chlorine is a direct consequence of the greater stabilization of the Meisenheimer complex when the attack occurs at this position.

While SNAr is the predominant pathway, halogen-exchange reactions can also occur under specific conditions, although this is less commonly reported for this particular substrate.

Transformations Involving the Amino Group at Position 2

The amino group at the C-2 position of this compound offers another site for chemical modification, providing access to a wider range of derivatives.

Amine Reactivity in Acylation, Alkylation, and Condensation Reactions

The amino group at C-2 behaves as a typical aromatic amine and can undergo a variety of common transformations:

Acylation: The amino group can be acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction can be used to introduce a variety of acyl groups.

Alkylation: While direct N-alkylation can sometimes be challenging and may lead to mixtures of products, it is possible under certain conditions to introduce alkyl groups onto the amino nitrogen.

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines).

Potential for Cyclization Reactions and Annulation to Form Fused Heterocycles

The presence of the amino group ortho to a nitrogen atom in the pyrazine ring and adjacent to the reactive C-3 chloro group creates opportunities for intramolecular cyclization and annulation reactions. These reactions are key strategies for the synthesis of fused heterocyclic systems containing the quinoxaline moiety. For instance, by first introducing a suitable functional group via acylation or a related reaction, subsequent intramolecular cyclization can lead to the formation of new rings fused to the quinoxaline core.

For example, acylation of the 2-amino group with a reagent containing a second electrophilic site could be followed by an intramolecular nucleophilic attack from the pyrazine nitrogen or another position on the quinoxaline ring to construct a tricyclic or tetracyclic system.

Cross-Coupling Reactions for C-C, C-N, and C-X Bond Formation

The scaffold of this compound presents multiple sites for functionalization, making it a versatile building block in synthetic chemistry. The presence of two distinct carbon-halogen bonds (C6-Br and C3-Cl) and a primary amino group at the C2 position allows for a variety of selective cross-coupling reactions. The relative reactivity of these sites is governed by a combination of factors, including carbon-halogen bond dissociation energies and the electronic influence of the quinoxaline ring system and its substituents.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For this compound, the differential reactivity of the C-Br and C-Cl bonds is key to achieving selective transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a cornerstone of modern organic synthesis. researchgate.net In the case of dihalogenated quinoxalines, the site of reaction is not always dictated by the simple trend of bond lability (C-I > C-Br > C-Cl). The electronic properties of the heterocyclic core play a crucial role. For instance, studies on 6-bromo-2-chloroquinoxaline (B1281081) have shown that Suzuki-Miyaura coupling can occur preferentially at the C2-chloro position. rsc.org This enhanced reactivity of the C-Cl bond is attributed to the high electrophilicity of the C2 position in the quinoxaline ring, which facilitates the initial oxidative addition step to the Pd(0) catalyst. rsc.org

For this compound, the C3-Cl bond is similarly activated by the adjacent ring nitrogen. However, the C2-amino group, being a strong electron-donating group, may modulate the electrophilicity of the C3 position. Nevertheless, selective coupling at either the C6-bromo or the C3-chloro position can likely be achieved by carefully tuning the reaction conditions, such as the choice of palladium catalyst, ligand, and base. beilstein-journals.orgnih.gov For example, using ligands that favor oxidative addition at more electron-rich centers might promote reaction at the C-Br bond, while other catalyst systems may favor the more electrophilic C-Cl position.

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions on Related Dihalo-Heterocycles

| Electrophile | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product | Yield | Ref |

| 6-Bromo-2-chloroquinoxaline | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Na₂CO₃ | DME/H₂O | 2-Phenyl-6-bromoquinoxaline | - | rsc.org |

| 3,5-Dichloro-2-arylpyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | H₂O/Toluene | 2-Aryl-3-chloro-5-phenylpyridine | High | researchgate.net |

| 6,7-Dibromo-5,8-quinolinequinone | Arylboronic acid | Pd(OAc)₂/XPhos | K₃PO₄ | 1,4-Dioxane | 6-Aryl-7-bromo-5,8-quinolinequinone | - | scienceopen.com |

| 2-Chloro-6-bromo-3-phenylquinazolin-4(3H)-one | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Propylene Carbonate | 2-Aryl-6-bromo-3-phenylquinazolin-4(3H)-one | >90% | researchgate.net |

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org The reactivity of the halide in Sonogashira coupling generally follows the order: I > Br > Cl. wikipedia.org This predictable selectivity makes it a highly reliable method for the chemoselective functionalization of dihaloarenes.

Applying this to this compound, the Sonogashira coupling is expected to proceed selectively at the more reactive C6-bromo position, leaving the C3-chloro and C2-amino groups intact. This allows for the introduction of an alkynyl moiety at the C6 position. Subsequent reactions could then target the C3-chloro position or the amino group for further derivatization. Optimized conditions often involve a Pd(0) catalyst like Pd(PPh₃)₄ or one generated in situ from PdCl₂(PPh₃)₂ or Pd(OAc)₂, along with a copper(I) salt (e.g., CuI) and an amine base such as triethylamine (B128534) or diisopropylamine. libretexts.orgscirp.org

Table 2: Examples of Palladium-Catalyzed Sonogashira Reactions on Bromo-Chloro Arenes

| Substrate | Alkyne | Catalyst System | Base | Solvent | Product | Yield | Ref |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 2-Amino-3-(phenylethynyl)pyridine | 96% | scirp.org |

| 6-Bromo-3-fluoro-2-cyanopyridine | Various terminal alkynes | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 6-Alkynyl-3-fluoro-2-cyanopyridine | 85-93% | soton.ac.uk |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Benzene (B151609) | Bis(4-bromophenyl)acetylene | - | wikipedia.org |

| 2-Bromo-4-iodo-quinoline | Terminal Alkyne | Pd(PPh₃)₄/CuI | Amine | DMF | 2-Bromo-4-alkynyl-quinoline | - | libretexts.org |

Heck Reaction

The Heck reaction creates a new C-C bond by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org Similar to the Sonogashira reaction, the Heck reaction generally shows greater reactivity with aryl bromides than with aryl chlorides. beilstein-journals.org This selectivity allows for the vinylation of this compound at the C6 position.

The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by alkene insertion and β-hydride elimination to yield the substituted alkene product and regenerate the catalyst. libretexts.org The choice of base, solvent, and ligand can influence the efficiency and outcome of the reaction. The resulting 6-vinylquinoxalin derivative can serve as a precursor for further transformations, such as polymerization or other addition reactions.

Copper-Catalyzed Reactions and Other Transition Metal-Mediated Transformations

While palladium is the most common catalyst for cross-coupling, other transition metals, particularly copper and nickel, offer alternative and sometimes complementary reactivity.

Copper-Catalyzed C-N Coupling (Chan-Lam Reaction)

The Chan-Lam reaction provides a powerful method for forming C-N bonds, coupling arylboronic acids with amines, amides, and other N-nucleophiles using a copper catalyst. nih.gov This reaction is often performed under mild, aerobic conditions and can be an excellent alternative to the palladium-catalyzed Buchwald-Hartwig amination. For this compound, a copper-catalyzed process could potentially be used to couple an arylboronic acid with the C2-amino group, although this would require protection-deprotection steps if C-C coupling is desired first. More strategically, after an initial Pd-catalyzed C-C coupling at the C6-Br or C3-Cl position, the remaining halide could be a substrate for a copper-catalyzed C-N coupling with an external amine, or the C2-amino group itself could be arylated. A ligand- and base-free protocol using catalytic copper(II) acetate (B1210297) has been developed for the N-arylation of aliphatic amines and anilines with arylboronic acids. organic-chemistry.org

Nickel-Catalyzed Cross-Coupling

Nickel catalysts are gaining prominence as a cost-effective alternative to palladium for cross-coupling reactions. Notably, nickel catalysts have shown high efficiency in activating less reactive C-Cl bonds in Suzuki-Miyaura type couplings. researchgate.net This property could be exploited for the selective arylation of this compound at the C3-chloro position, potentially under conditions where the C6-bromo bond is less reactive.

Development of Metal-Free Cross-Coupling Methodologies

In recent years, significant effort has been directed towards developing metal-free cross-coupling reactions to reduce cost and metal contamination in final products. These methods often rely on photoredox catalysis, strong bases, or unique reagents to facilitate bond formation.

For quinoxaline systems, a metal-free method for the direct C-3 cyanation of quinoxalin-2(1H)-ones using ammonium (B1175870) thiocyanate (B1210189) as the cyanide source has been reported. researchgate.net This reaction proceeds via an oxidative coupling mechanism mediated by TBHP. While this example involves an oxygenated quinoxaline, it highlights the potential for developing metal-free strategies for functionalizing the quinoxaline core. Another approach involves the use of silylboronates to mediate the cross-coupling of organic fluorides with amines, completely avoiding transition metals. nih.gov The adaptation of such strategies to bromo-chloro-substituted quinoxalines could provide a novel and sustainable route for synthesizing complex derivatives.

Other Significant Chemical Transformations and Derivatizations of the Quinoxaline Core

Beyond cross-coupling reactions, the this compound core is amenable to a range of other chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The C3-chloro substituent is activated towards nucleophilic aromatic substitution (SNAr) by the adjacent electron-withdrawing nitrogen atoms of the pyrazine ring. This allows for the displacement of the chloride by a variety of nucleophiles, such as alkoxides, thiolates, and amines, under relatively mild conditions. This provides a classical and straightforward method for introducing diverse functional groups at the C3 position. The reaction proceeds without the need for a metal catalyst, offering a complementary approach to cross-coupling methods.

Modification of the C2-Amino Group

The primary amino group at the C2 position is a versatile handle for further derivatization. It can undergo standard reactions such as:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups.

Diazotization: Conversion to a diazonium salt by treatment with nitrous acid. The resulting diazonium group can then be replaced by a wide range of substituents (e.g., -H, -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions.

Cyclization Reactions

The strategically placed functional groups on the quinoxaline ring can be used to construct fused polycyclic systems. For example, following the introduction of an appropriate group at the C3 position, an intramolecular cyclization involving the C2-amino group can lead to the formation of triazolo-fused quinoxalines, which are scaffolds of medicinal interest. nih.gov Similarly, derivatization of both the C2-amino and C3-chloro positions can set the stage for tandem or one-pot reactions to build complex heterocyclic architectures.

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra are the first step in the structural analysis of 6-bromo-3-chloroquinoxalin-2-amine.

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring and the amine (-NH₂) protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine and the quinoxaline (B1680401) nitrogen atoms. The splitting patterns (singlet, doublet, triplet, etc.), governed by spin-spin coupling constants (J), would reveal the number and proximity of neighboring protons, allowing for the assignment of each proton to its specific position on the benzene ring. The amine protons might appear as a broad singlet, and their chemical shift could be concentration and solvent dependent.

The ¹³C NMR spectrum , which is typically proton-decoupled, would display a single peak for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the quinoxaline core and the benzene ring would provide information about their electronic environment. For instance, carbons bonded to electronegative atoms like chlorine, bromine, and nitrogen would resonate at a lower field (higher ppm values).

A hypothetical data table for the ¹H and ¹³C NMR of this compound is presented below, illustrating the type of data that would be collected.

| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) | |

| Chemical Shift (δ, ppm) | Multiplicity, Coupling Constant (J, Hz) | Chemical Shift (δ, ppm) |

| Hypothetical Data | Hypothetical Data | Hypothetical Data |

| δ 7.8-8.2 | m | δ 150-160 |

| δ 7.5-7.8 | m | δ 135-145 |

| δ 7.2-7.5 | m | δ 120-135 |

| δ 5.0-6.0 | br s | δ 110-120 |

This table represents a hypothetical dataset and is for illustrative purposes only.

To unambiguously assign the proton and carbon signals and to piece together the molecular framework, two-dimensional (2D) NMR experiments are essential. uni.luleyan.comsigmaaldrich.comsapub.org

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. uni.lu This would help to establish the sequence of protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. uni.lu This experiment is crucial for assigning each carbon signal to its attached proton(s).

While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) can offer valuable insights into its structure and dynamics in the solid form. This is particularly important for studying polymorphism, where a compound can exist in different crystal forms with distinct physical properties. ssNMR could be used to characterize the different polymorphs of this compound, if they exist, and to study the local environment of the atoms in the solid state.

X-ray Diffraction Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined.

A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Molecular conformation: The exact three-dimensional shape of the molecule, including the planarity of the quinoxaline ring system and the orientation of the substituents.

Stereochemistry: Confirmation of the relative positions of the atoms in space.

A hypothetical crystallographic data table is provided below to illustrate the parameters that would be determined.

| Crystal Data and Structure Refinement | |

| Parameter | Hypothetical Value |

| Empirical formula | C₈H₅BrClN₃ |

| Formula weight | 258.51 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| α (°) | 90 |

| β (°) | Hypothetical Value |

| γ (°) | 90 |

| Volume (ų) | Hypothetical Value |

| Z | 4 |

| Density (calculated) (Mg/m³) | Hypothetical Value |

| R-factor (%) | Hypothetical Value |

This table represents a hypothetical dataset and is for illustrative purposes only.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by intermolecular forces. chemspider.comnih.gov

Hydrogen Bonding: The amine group (-NH₂) of this compound can act as a hydrogen bond donor, while the nitrogen atoms of the quinoxaline ring can act as hydrogen bond acceptors. The analysis would identify the presence and geometry of intermolecular hydrogen bonds, which play a crucial role in stabilizing the crystal structure. nih.gov

Halogen Bonding: The bromine and chlorine atoms on the quinoxaline ring can participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. google.com The analysis would look for short contacts between the halogen atoms and nucleophilic atoms (like nitrogen or oxygen) on neighboring molecules. Understanding these interactions is of growing interest in crystal engineering and materials science.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational frequencies of its constituent bonds. Analysis of these bands, by comparison with data from similar quinoxaline derivatives, allows for a detailed structural assignment. scialert.netresearchgate.netsphinxsai.comnih.gov

The high-frequency region of the spectrum is dominated by N-H and C-H stretching vibrations. The primary amine group (-NH2) at the C2 position typically exhibits symmetric and asymmetric stretching vibrations. Aromatic C-H stretching vibrations originating from the benzene ring of the quinoxaline core are also observed in this region.

The fingerprint region of the spectrum, which is rich in information, displays a complex pattern of absorptions. This region contains the stretching and bending vibrations of the quinoxaline ring system, as well as the carbon-halogen bonds. The C=N and C=C stretching vibrations of the pyrazine (B50134) and benzene rings, respectively, give rise to characteristic bands. The C-N stretching vibration further confirms the presence of the amine group and the heterocyclic ring structure. scialert.net

The presence of the halogen substituents is also confirmed by their characteristic absorption bands in the lower frequency region of the spectrum. The C-Cl and C-Br stretching vibrations are typically observed in this area.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| Asymmetric & Symmetric N-H Stretch | -NH₂ (Amine) | 3500 - 3300 |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 |

| C=N Stretch | Pyrazine Ring | 1630 - 1550 |

| C=C Stretch | Benzene Ring | 1600 - 1450 |

| N-H Bend | -NH₂ (Amine) | 1650 - 1580 |

| C-N Stretch | Ar-NH₂, Pyrazine Ring | 1350 - 1250 |

| C-Cl Stretch | Ar-Cl | 850 - 550 |

| C-Br Stretch | Ar-Br | 690 - 515 |

Note: The exact positions of the absorption bands can be influenced by the electronic effects of the substituents and the solid-state packing of the molecule.

Raman spectroscopy serves as a valuable complement to FT-IR spectroscopy. While FT-IR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. This often results in different selection rules, meaning that vibrations that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice-versa.

For this compound, the Raman spectrum would provide further confirmation of the quinoxaline core structure. The symmetric vibrations of the aromatic rings, particularly the C=C stretching modes of the benzene portion, are typically strong in the Raman spectrum. The vibrations of the pyrazine ring, including the C=N stretching modes, also give rise to distinct Raman signals.

The C-Br and C-Cl stretching vibrations are also observable in the Raman spectrum, providing complementary data to the FT-IR analysis. The low-frequency region of the Raman spectrum is particularly useful for observing these heavier atom vibrations. A comprehensive analysis of both FT-IR and Raman spectra allows for a more complete and reliable assignment of the vibrational modes of this compound. scialert.netresearchgate.netsphinxsai.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, mass spectrometry confirms the molecular formula and provides insights into the stability of different parts of the molecule. uni.lulookchem.com

The mass spectrum of this compound would exhibit a molecular ion peak (M+) corresponding to its molecular weight. Due to the presence of bromine and chlorine, this molecular ion peak will appear as a characteristic cluster of peaks because of the natural isotopic abundances of these halogens (⁷⁹Br and ⁸¹Br; ³⁵Cl and ³⁷Cl). miamioh.edudocbrown.info

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The fragmentation pattern is often predictable and provides a "fingerprint" of the molecule's structure. For substituted quinoxalines, common fragmentation pathways include the loss of the halogen substituents. The initial loss of a bromine radical followed by the loss of a chlorine radical, or vice versa, would lead to significant fragment ions. lookchem.comresearchgate.net Further fragmentation of the quinoxaline ring itself can also occur, leading to smaller characteristic ions.

Predicted mass spectrometry data for this compound shows several possible adducts, which are ions formed by the association of the molecule with other ions such as H⁺ or Na⁺. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 257.94283 |

| [M+Na]⁺ | 279.92477 |

| [M-H]⁻ | 255.92827 |

| [M+NH₄]⁺ | 274.96937 |

| [M+K]⁺ | 295.89871 |

| [M+H-H₂O]⁺ | 239.93281 |

Data sourced from predicted values and may vary slightly from experimental results.

The analysis of these fragments and their relative abundances allows for the confirmation of the elemental composition and the connectivity of the atoms within the this compound molecule.

Computational Chemistry and Theoretical Investigations of 6 Bromo 3 Chloroquinoxalin 2 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com DFT methods calculate the total energy of a system based on its electron density, providing a wide range of chemical and physical properties. mdpi.comiiste.org For 6-bromo-3-chloroquinoxalin-2-amine, DFT calculations would be crucial in understanding its fundamental molecular properties.

The first step in a computational study is typically geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule, its most stable conformation. Using a DFT method, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound would be determined. ias.ac.in

The optimized geometry provides a clear picture of the molecule's shape and the spatial relationship between its constituent atoms—the quinoxaline (B1680401) core, the bromine and chlorine substituents, and the amine group. From this optimized structure, various thermodynamic parameters, such as the total energy, enthalpy, and Gibbs free energy, can be calculated. These energetic profiles are vital for assessing the molecule's stability.

Illustrative Data Table: Predicted Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | ~1.89 Å |

| C-Cl | ~1.74 Å | |

| C-N (amine) | ~1.36 Å | |

| Bond Angle | C-C-Br | ~120° |

| C-C-Cl | ~118° | |

| N-C-N | ~117° | |

| Dihedral Angle | Br-C-C-C | ~180° (for a planar ring) |

Note: These are hypothetical values based on typical bond lengths and angles for similar structures and are for illustrative purposes only.

The electronic structure of a molecule is key to understanding its reactivity. DFT calculations provide access to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. cihanuniversity.edu.iq A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. informaticsjournals.co.in Conversely, a large HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): The resistance of a molecule to change its electron distribution. Calculated as η = (I - A) / 2. informaticsjournals.co.in

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A higher softness value indicates greater reactivity. nih.gov

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge. Calculated as ω = μ² / 2η, where μ is the electronic chemical potential (μ ≈ -χ).

Illustrative Data Table: Predicted Global Reactivity Descriptors for this compound

| Parameter | Symbol | Predicted Value (eV) |

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -2.0 |

| HOMO-LUMO Gap | ΔE | 4.5 |

| Ionization Potential | I | 6.5 |

| Electron Affinity | A | 2.0 |

| Electronegativity | χ | 4.25 |

| Chemical Hardness | η | 2.25 |

| Chemical Softness | S | 0.44 |

| Electrophilicity Index | ω | 4.01 |

Note: These are hypothetical values based on studies of similar quinoxaline derivatives and are for illustrative purposes only. researchgate.netresearchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. uni-muenchen.de It is plotted onto the electron density surface and color-coded to indicate different potential values. wolfram.com Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netpreprints.org

For this compound, an MEP map would reveal the most likely sites for intermolecular interactions. The nitrogen atoms of the quinoxaline ring and the amine group are expected to be regions of negative potential due to the presence of lone pairs of electrons, making them potential hydrogen bond acceptors. researchgate.net The hydrogen atoms of the amine group would likely be regions of positive potential, acting as hydrogen bond donors. The halogen atoms (bromine and chlorine) can also exhibit regions of positive potential along the C-X axis (a phenomenon known as a σ-hole), which can influence their interactions.

Quantum Chemical Descriptors and Reactivity Prediction

Beyond the global descriptors, computational chemistry can predict the local reactivity of a molecule, identifying specific atoms or functional groups that are most likely to participate in a chemical reaction.

Fukui functions, f(r), are a powerful tool within DFT for identifying the most reactive sites in a molecule. scm.com They describe the change in electron density at a particular point when an electron is added to or removed from the system. scm.com There are three main types of Fukui functions:

f+(r): For nucleophilic attack (measures the reactivity of a site towards an incoming nucleophile).

f-(r): For electrophilic attack (measures the reactivity of a site towards an incoming electrophile).

f0(r): For radical attack.

By calculating the condensed Fukui functions for each atom in this compound, one could predict which atoms are most susceptible to different types of chemical attack. researchgate.netresearchgate.net

Local softness, s(r), is another important local reactivity descriptor, which is the product of the global softness (S) and the Fukui function f(r). nih.gov It provides a more quantitative measure of the reactivity of a particular site. mdpi.com A higher value of local softness at a specific atom indicates a higher reactivity of that site.

Conceptual DFT provides a broad theoretical framework for understanding chemical reactivity and selectivity. mdpi.comnih.govfrontiersin.org By analyzing the various global and local reactivity descriptors derived from DFT calculations, a comprehensive picture of the chemical behavior of this compound can be constructed.

For instance, the calculated descriptors can help rationalize the regioselectivity of reactions. By comparing the Fukui functions and local softness values at different positions on the quinoxaline ring, one could predict where a substituent is most likely to be added in an electrophilic aromatic substitution reaction. This predictive power is invaluable in designing synthetic routes and understanding reaction mechanisms. rsc.org

Spectroscopic Property Prediction through Computational Methods

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the spectroscopic properties of molecules. nih.gov These theoretical calculations not only help in assigning experimental spectra but also provide a basis for understanding the relationship between molecular structure and spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. libretexts.org The theoretical calculation of NMR chemical shifts can provide strong support for the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method, implemented within the framework of DFT, is one of the most reliable and widely used approaches for predicting NMR shielding tensors and, consequently, chemical shifts. aip.orgq-chem.com

The GIAO-DFT method involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding for each nucleus. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). libretexts.orglibretexts.org The accuracy of the prediction depends on the chosen functional and basis set. youtube.com

A hypothetical study on this compound would involve calculating the ¹H and ¹³C NMR chemical shifts and comparing them with experimental data if available. The correlation between the calculated and experimental values serves as a validation of the computational model and the structural assignment.

Table 1: Illustrative Theoretical vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound.

This table is for illustrative purposes to show how data from a GIAO-DFT study would be presented. Actual calculated and experimental values are not available in the cited literature.

| Atom | Theoretical Chemical Shift (δ ppm) | Experimental Chemical Shift (δ ppm) |

| H (on Amine) | Data not available | Data not available |

| H (on Ring) | Data not available | Data not available |

| C2 | Data not available | Data not available |

| C3 | Data not available | Data not available |

| C5 | Data not available | Data not available |

| C6 | Data not available | Data not available |

| C7 | Data not available | Data not available |

| C8 | Data not available | Data not available |

| C9 (4a) | Data not available | Data not available |

| C10 (8a) | Data not available | Data not available |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. nih.govpsu.edu These calculations are performed after finding a stable, optimized geometry of the molecule, ensuring that all calculated frequencies are positive (real), which corresponds to a true energy minimum. youtube.com

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. youtube.com A detailed comparison between the calculated and experimental vibrational spectra allows for a precise assignment of the observed bands to specific vibrational modes (e.g., N-H stretching, C=N stretching, aromatic ring vibrations).

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound.

This table illustrates how theoretical and experimental vibrational data would be compared. Specific data for the title compound is not available in the searched literature.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(N-H) stretch | Data not available | Data not available | Amine N-H stretching |

| ν(C=N) stretch | Data not available | Data not available | Quinoxaline ring C=N stretching |

| Aromatic ν(C-H) | Data not available | Data not available | Aromatic C-H stretching |

| Aromatic ν(C=C) | Data not available | Data not available | Aromatic ring stretching |

| ν(C-Cl) stretch | Data not available | Data not available | Carbon-Chlorine stretching |

| ν(C-Br) stretch | Data not available | Data not available | Carbon-Bromine stretching |

Intermolecular Interaction Analysis

The arrangement of molecules in a crystal is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for explaining the solid-state properties of a compound. Computational tools like Hirshfeld surface analysis and Non-covalent Interaction (NCI) plots are instrumental in visualizing and quantifying these forces. rsc.orgbiointerfaceresearch.com

Hirshfeld surface analysis is a powerful method to explore intermolecular interactions in the crystalline environment. rsc.org The Hirshfeld surface is defined as the region in space where the contribution to the electron density from a given molecule is equal to the contribution from all other molecules in the crystal. mdpi.com This surface can be mapped with various properties, such as dnorm, which highlights regions of close intermolecular contacts. On a dnorm map, red spots indicate contacts shorter than the van der Waals radii and are indicative of strong interactions like hydrogen bonds, while blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation. set-science.com

Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound.

This table is a hypothetical representation of the data obtained from a Hirshfeld analysis. No such published data exists for this specific compound.

| Contact Type | Contribution (%) |

| H···H | Data not available |

| H···N / N···H | Data not available |

| H···Cl / Cl···H | Data not available |

| H···Br / Br···H | Data not available |

| C···H / H···C | Data not available |

| C···C | Data not available |

| Other | Data not available |

The Non-covalent Interaction (NCI) plot is a visualization technique used to identify and characterize weak interactions in real space. wikipedia.orgchemtools.org It is based on the relationship between the electron density (ρ) and its reduced density gradient (s). wikipedia.org Regions of non-covalent interaction are identified as low-gradient spikes at low electron densities. nih.gov

These regions are then visualized as isosurfaces in 3D space. The isosurfaces are color-coded based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes between different types of interactions. jussieu.fr

Blue surfaces indicate strong, attractive interactions such as hydrogen bonds.

Green surfaces represent weak, attractive van der Waals interactions.

Red surfaces signify repulsive interactions, such as steric clashes in crowded regions of the molecule. chemtools.orgresearchgate.net

For this compound, an NCI plot would reveal the spatial distribution of hydrogen bonds involving the amine group, as well as van der Waals interactions involving the aromatic rings and halogen atoms, providing a qualitative picture of the forces stabilizing the crystal structure. rsc.org

Biological Activities of Quinoxaline Scaffolds and Mechanistic Insights

Antimicrobial Research Applications of Quinoxaline (B1680401) Derivatives

Quinoxaline derivatives have emerged as a promising class of antimicrobial agents, demonstrating efficacy against a wide range of pathogens. nih.govrsc.orgnih.gov Their simple and flexible structure, along with their bioisosteric relationship to established antimicrobial scaffolds like quinoline (B57606) and naphthalene, presents an opportunity to address the growing challenge of antimicrobial resistance. nih.gov

In Vitro Studies on Antibacterial Efficacy and Mode of Action

Numerous studies have highlighted the in vitro antibacterial potential of quinoxaline derivatives against both Gram-positive and Gram-negative bacteria. nih.govnih.govmdpi.com

Efficacy:

A variety of quinoxaline derivatives have demonstrated significant antibacterial activity. For instance, certain quinoxaline derivatives incorporating morpholino sulphonyl moieties or fused with thiadiazine or thiazole (B1198619) scaffolds have shown marked antibacterial effects. researchgate.net Specifically, some of these compounds inhibited S. aureus DNA gyrase with notable IC50 values. researchgate.net Another study reported that steroidal thiazolo quinoxaline derivatives were effective against Escherichia coli, with one compound exhibiting a better zone of inhibition than the standard drug amoxicillin. nih.gov Furthermore, a series of C-2 amine-substituted quinoxaline analogues displayed good to moderate activity against S. aureus, B. subtilis, methicillin-resistant S. aureus (MRSA), and E. coli. nih.gov One compound from this series, 5p, was particularly potent and demonstrated the ability to disperse established bacterial biofilms and showed a slower development of bacterial resistance compared to norfloxacin. rsc.orgrsc.org Quinoxaline 1,4-di-N-oxides (QdNOs) are another class of quinoxalines known for their potent antibacterial activity, especially against anaerobic bacteria. nih.gov

| Derivative Class | Bacterial Strain(s) | Key Findings | Reference |

|---|---|---|---|

| Morpholino sulphonyl, thiadiazinoquinoxaline, thiazoloquinoxaline | Gram-positive and Gram-negative strains, including S. aureus | Inhibited S. aureus DNA gyrase. | researchgate.net |

| Steroidal thiazolo quinoxalines | Escherichia coli | Compound 8 showed a better zone of inhibition than amoxicillin. | nih.gov |

| C-2 amine-substituted quinoxalines | S. aureus, B. subtilis, MRSA, E. coli | Compounds 5m–5p showed good to moderate activity. Compound 5p was a potent broad-spectrum agent. | nih.gov |

| Quinoxaline 1,4-di-N-oxides (QdNOs) | Anaerobic bacteria (e.g., Clostridium perfringens, Brachyspira hyodysenteriae) | Potent antibacterial agents. | nih.gov |

| Quinoxaline derivatives with ether linkages | S. aureus, B. subtilis, E. coli, P. aeruginosa | Compounds 4, 5a, 5c, 5d, 5e, 7a, and 7c were highly active against both Gram-positive and Gram-negative bacteria. | nih.gov |

Mode of Action:

The antibacterial mechanism of quinoxaline derivatives appears to be multifaceted. For quinoxaline 1,4-di-N-oxides (QdNOs), their action is linked to the generation of reactive oxygen species (ROS) and hydroxyl radicals under anaerobic conditions. nih.govresearchgate.net This leads to oxidative damage to bacterial components, including DNA. nih.govplos.org Studies have shown that QdNOs can cause degradation of chromosomal and plasmid DNA. researchgate.netplos.org Furthermore, these compounds can damage bacterial cell walls and membranes, leading to the release of intracellular materials and cell lysis. nih.govresearchgate.net Morphological changes, such as cell elongation and filamentation, have also been observed in bacteria treated with QdNOs, indicating an inhibition of cell division. nih.govplos.org

Another proposed mechanism for some quinoxaline derivatives is the inhibition of FtsZ, an essential bacterial protein involved in cell division. nih.gov Certain phenyl-substituted quinoxalines have been evaluated for their effect on FtsZ polymerization. nih.gov Additionally, some quinoxaline derivatives are believed to exert their effect by compromising the structural integrity of the bacterial cell membrane, causing leakage of intracellular components and subsequent bacterial death. nih.govrsc.org It has also been suggested that some antimicrobial quinoxalines may prevent RNA synthesis by binding to the CpG site on DNA. mdpi.com

In Vitro Studies on Antifungal and Antimycobacterial Activities

The antimicrobial spectrum of quinoxaline derivatives extends to fungi and mycobacteria, positioning them as candidates for the development of new antifungal and antitubercular drugs.

Antifungal Activity:

Several studies have demonstrated the in vitro antifungal activity of quinoxaline derivatives. A series of synthesized quinoxaline derivatives were evaluated as antimicrobial agents against plant pathogenic fungi, with some compounds exhibiting significant antifungal activities. rsc.orgrsc.org For example, compounds 5j and 5t showed potent activity against Rhizoctonia solani, superior to the commercial fungicide azoxystrobin. rsc.orgrsc.org Scanning electron microscopy revealed that compound 5j affected the cell morphology of R. solani. rsc.org Another study found that certain quinoxaline derivatives displayed good antifungal activity, with some compounds showing strong inhibition against Fusarium fujikuroi, Phytophthora capsici, and Pyricularia oryzae. rsc.org

Antimycobacterial Activity:

Quinoxaline derivatives, particularly quinoxaline-1,4-di-N-oxides, have shown promising activity against Mycobacterium tuberculosis. nih.govnih.gov The oxidation of the nitrogen atoms in the quinoxaline ring has been shown to have a pronounced effect on antimycobacterial activity. nih.gov Clofazimine, a quinoxaline derivative, is currently under investigation for treating drug-resistant tuberculosis. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the structural requirements for antimycobacterial activity. For instance, the presence of an electron-withdrawing group like NO2 at the C6 position of the quinoxaline moiety appears to be important for activity. nih.gov In a series of 2-(((1-(substituted phenyl)-1H-1,2,3-triazol-4-yl)methoxy)carbonyl)-6,7-dichloro-3-methylquinoxaline-1,4-dioxides, only para-substituted halogen compounds showed activity, and electron-withdrawing groups led to less active compounds. nih.gov In another study, arylcarboxamide analogues of quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide were found to be the most active compounds against M. tuberculosis. nih.gov Furthermore, esters of quinoxaline 1,4-di-N-oxide have demonstrated good anti-M. tuberculosis activity, with some compounds showing efficacy against both non-replicating cells and multi-drug resistant strains. mdpi.com The mechanism of action of these derivatives is suggested to be different from that of current antitubercular drugs. mdpi.com

| Derivative Class | Mycobacterial Strain(s) | Key Findings | Reference |

|---|---|---|---|

| Quinoxaline-1,4-di-N-oxides | Mycobacterium tuberculosis | Excellent antimicrobial activities. | nih.gov |

| Pyrrolo[1,2-a]quinoxaline derivatives | Mycobacterium tuberculosis | Ten compounds showed interesting antimycobacterial activity with moderate cytotoxicity. | nih.gov |

| Quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives | Mycobacterium tuberculosis H37Rv | Arylcarboxamide analogues 3, 8, and 9 were the most active. | nih.gov |

| Esters of quinoxaline 1,4-di-N-oxide | M. tuberculosis (including monoresistant strains) | Good anti-M. tuberculosis activity (MIC < 5 μg/mL for most compounds). | mdpi.com |

| Quinoxaline di-N-oxides with amino acid side chains | Mycobacterium tuberculosis H37Rv | Promising antitubercular activity with IC50 values from 4.28 to 49.95 μM. | mdpi.com |

Anti-parasitic Research Applications of Quinoxaline Derivatives

Quinoxaline derivatives have demonstrated significant potential as anti-parasitic agents, with in vitro studies showcasing their efficacy against a range of protozoan parasites.

In Vitro Evaluation Against Protozoan Parasites (e.g., Leishmania, Trypanosoma, Giardia)

Leishmania:

Several quinoxaline derivatives have been synthesized and evaluated for their in vitro activity against Leishmania species. nih.gov A series of 29 new quinoxalines were tested, with four quinoxaline amides showing notable in vitro antileishmanial properties with IC50 values less than 20 microM against Leishmania donovani. nih.gov Another study found that the compound 2,6-dimethyl-3-f-quinoxaline 1,4-dioxide inhibited 50% of Leishmania peruviana growth at 8.9 μM. nih.gov

Trypanosoma:

Quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, have shown promising trypanocidal activity. mdpi.com In a study of 26 new propyl and isopropyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives, seven compounds exhibited better trypanocidal activity on Trypanosoma cruzi epimastigotes than the reference drugs. mdpi.com Compound T-085 was identified as a lead compound. mdpi.com Another study reported that propenone quinoxaline derivatives were moderately active against T. cruzi. nih.gov

Giardia:

Quinoxaline derivatives have also been investigated for their activity against Giardia lamblia. benthamdirect.comresearchgate.net In one study, esters of quinoxaline-7-carboxylate 1,4-di-N-oxide were screened, and compound T-069, with a thienyl, a trifluoromethyl, and an isopropyl group, showed an exceptionally low IC50 value of 0.0014 μM in an in vitro model. benthamdirect.comresearchgate.net Another study evaluating n-butyl and iso-butyl esters of quinoxaline-1,4-di-N-oxide derivatives found that compound T-167 had the best giardicidal activity with an IC50 of 25.53 nM. tandfonline.comresearchgate.net

Other Protozoa:

The anti-parasitic activity of quinoxaline derivatives extends to other protozoa as well. Several quinoxaline amides were evaluated against Trichomonas vaginalis, showing interesting activities. nih.gov Additionally, n-butyl and iso-butyl esters of quinoxaline-1,4-di-N-oxide derivatives were tested against Trichomonas vaginalis and Entamoeba histolytica, with compounds T-143 and T-142 showing the best trichomonacidal (IC50 = 45.20 nM) and amoebicidal (IC50 = 9.20 nM) activities, respectively. tandfonline.comresearchgate.netnih.gov

Mechanistic Studies on Parasitic Target Inhibition (e.g., Enzyme Inactivation)

Research into the mechanism of action of anti-parasitic quinoxaline derivatives has pointed towards the inhibition of essential parasitic enzymes.

For Trypanosoma cruzi, molecular docking and enzymatic assays suggest that some quinoxaline 1,4-di-N-oxide derivatives act as inhibitors of trypanothione (B104310) reductase (TR). mdpi.comnih.gov Compound T-085 was proposed as a potential non-competitive inhibitor of TR. mdpi.com Another study using docking simulations suggested that propenone quinoxaline derivatives could interact with the poly (ADP-ribose) polymerase protein of T. cruzi. nih.gov

In the case of Giardia lamblia and Trichomonas vaginalis, in silico analysis and enzyme inactivation assays have indicated that quinoxaline-1,4-di-N-oxide derivatives can inhibit triosephosphate isomerase (TIM), a key enzyme in the glycolytic pathway. tandfonline.comnih.gov Compound T-167 demonstrated the highest inactivation efficiency against G. lamblia TIM (GlTIM) without significantly affecting its human counterpart. tandfonline.comresearchgate.net

For Entamoeba histolytica, the proposed mechanism involves the inhibition of thioredoxin reductase (EhTrxR), an enzyme crucial for the parasite's redox homeostasis. nih.gov Compounds T-145 and T-161 were identified as the best inhibitors of EhTrxR. tandfonline.comresearchgate.net

These findings suggest that quinoxaline derivatives can selectively target parasitic enzymes, providing a basis for the development of new anti-parasitic drugs with potentially low toxicity to human cells. nih.gov

Anticancer Research Applications of Quinoxaline Derivatives

The quinoxaline scaffold is a significant platform for the discovery of new anticancer agents. nih.govrsc.org Quinoxaline derivatives have demonstrated a wide range of anticancer activities, and their mechanism of action often involves the inhibition of key protein kinases. nih.govnih.govresearchgate.net

Several studies have synthesized and evaluated quinoxaline derivatives for their in vitro anticancer activity against various cancer cell lines, including human colon carcinoma (HCT116), liver hepatocellular carcinoma (HepG2), and human breast adenocarcinoma (MCF-7). nih.gov For instance, a series of N-(4-(quinoxalin-2-yl)amino)phenyl)substituted benzene (B151609) sulfonamide derivatives were screened, with some compounds exhibiting promising activity. nih.gov Structure-activity relationship (SAR) studies revealed that the introduction of a small electron-withdrawing group like chloro into the quinoxaline ring slightly improved the activity. nih.gov

In another study, quinoxaline derivatives were designed as dual inhibitors of EGFR and COX-2. rsc.org Compounds 11 and 13 from this series showed very strong anticancer activity against three cancer cell lines with IC50 values ranging from 0.81 μM to 2.91 μM. rsc.org These compounds also potently inhibited EGFR and COX-2. rsc.org

The anticancer mechanism of quinoxaline derivatives is often linked to the induction of apoptosis. nih.govtandfonline.com For example, compound VIIIc from one study induced significant cell cycle arrest at the G2/M phase. nih.gov Another quinoxaline-based derivative, compound IV, was found to exhibit potent and selective anticancer activity against prostate cancer cells (PC-3) by inhibiting topoisomerase II. tandfonline.com

Furthermore, quinoxaline derivatives have been investigated as specific inhibitors of c-Met kinase. researchgate.netlookchem.com A series of novel quinoxaline derivatives showed potent inhibitory activity against c-Met kinase, and one compound, compound 4, exhibited better tumor growth inhibition in an animal model study. researchgate.netlookchem.com

| Derivative Class | Cancer Cell Line(s) | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| N-(4-(quinoxalin-2-yl)amino)phenyl)substituted benzene sulfonamides | HCT116, HepG2, MCF-7 | Induction of apoptosis, cell cycle arrest at G2/M | Compounds VIId, VIIIa, VIIIc, VIIIe, and XVa showed promising activity. | nih.gov |

| Quinoxaline derivatives as dual EGFR and COX-2 inhibitors | Three cancer cell lines | EGFR and COX-2 inhibition | Compounds 11 and 13 were the most potent, with IC50 values from 0.81 to 2.91 μM. | rsc.org |

| Quinoxaline-based derivative (Compound IV) | PC-3 (prostate cancer) | Topoisomerase II inhibition, apoptosis induction | Potent and selective anticancer activity. | tandfonline.com |

| Novel quinoxaline derivatives as c-Met kinase inhibitors | MKN-45 (gastric cancer) | c-Met kinase inhibition | Compound 4 showed better tumor growth inhibition in an animal model. | researchgate.netlookchem.com |

| Hybrid derivatives of quinoxaline and coumarin | 60 cancer cell lines | Growth inhibition | Compound 1 showed 55.75% growth inhibition against a melanoma (MALME-M) tumor cell line. | mdpi.com |

In Vitro Antiproliferative Activity against Cancer Cell Lines

There is no available scientific literature detailing the in vitro antiproliferative activity of 6-Bromo-3-chloroquinoxalin-2-amine against any cancer cell lines. Studies have been conducted on various other quinoxaline derivatives, demonstrating a range of cytotoxic effects, but these findings cannot be attributed to the specific compound . mdpi.commdpi.combldpharm.com

Proposed Mechanisms of Action (e.g., Histone Deacetylase Inhibition, DNA Damage)

No research was found that proposes or investigates the mechanisms of action for this compound. There is no data to suggest its involvement in histone deacetylase (HDAC) inhibition or its capacity to induce DNA damage, which are mechanisms observed for some other, structurally different, quinoxaline-based compounds. nih.govnih.gov

Other Investigated Biological Activities Relevant to Quinoxaline Chemistry

Anti-inflammatory and Antialgesic Research

There are no published studies on the potential anti-inflammatory or analgesic properties of this compound. While research into other quinoxaline molecules has shown promise in these areas, no such investigations have been reported for this specific chemical entity. nih.govscirea.org

Enzyme Inhibition Studies (e.g., Aldose Reductase, PDE4)

No data exists regarding the inhibitory effects of this compound on enzymes such as aldose reductase or phosphodiesterase 4 (PDE4). The potential of the broader quinoxaline scaffold has been explored in enzyme inhibition studies, but results are specific to the derivatives tested and cannot be extrapolated. nih.govsigmaaldrich.comuni.lubldpharm.com

In Silico Approaches for Understanding Biological Interactions

Molecular Docking Studies for Ligand-Receptor Binding Prediction

No molecular docking studies or other in silico analyses for this compound have been published. Such computational studies are crucial for predicting binding affinities and understanding interactions with biological targets, but they have not been performed or reported for this compound. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. nih.govfrontiersin.org In the context of drug discovery involving quinoxaline scaffolds, MD simulations provide critical insights into how these molecules behave and interact with their biological targets at an atomic level. nih.govyoutube.com This analysis is fundamental for understanding conformational preferences and the stability of ligand-receptor complexes.

Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis using MD simulations allows researchers to explore the range of possible shapes a quinoxaline derivative can adopt in a biological environment, such as in solution or near a binding site. nih.gov By simulating the molecule's movements over nanoseconds or even microseconds, researchers can identify low-energy, stable conformations that are most likely to be biologically relevant. This information is crucial for structure-activity relationship (SAR) studies, helping to explain why certain structural modifications to the quinoxaline scaffold enhance biological activity while others diminish it.

Binding Stability

MD simulations are extensively used to assess the stability of a complex formed between a ligand, such as a derivative of this compound, and its biological target (e.g., a protein enzyme or DNA). nih.govnih.gov After an initial docking pose is predicted, an MD simulation is run to observe how the ligand and protein interact and adjust over time.

Several key parameters are analyzed to determine binding stability:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in the displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the course of the simulation suggests that the ligand has found a stable binding mode within the target's binding pocket and the protein-ligand complex is stable. nih.govnih.gov

Root Mean Square Fluctuation (RMSF): RMSF analyzes the flexibility of individual amino acid residues in the protein. Residues that interact with the ligand are expected to show reduced fluctuation, indicating a stable interaction. nih.gov

Hydrogen Bond Analysis: The formation and maintenance of hydrogen bonds between the ligand and the target protein are critical for stable binding. MD simulations can track the number and duration of these bonds throughout the simulation, providing a direct measure of interaction strength. nih.gov